diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Overview
Description
“Diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate” is a chemical compound with the molecular formula C19H22N2O7 . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole and its derivatives possess almost all types of pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 390.39 . The compound is stored at temperatures between 2 and 8 degrees Celsius .
Scientific Research Applications
Amphiphilic Receptor Applications
- The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has been studied for its ability to interact with substances like amphetamines and dopamine, forming stable complexes. This compound leads to a double helical supramolecular structure, suggesting its potential in molecular recognition and sensor development (Reviriego et al., 2006).
Synthesis and Chemical Properties
- Diethyl 1H-pyrazole-3,5-dicarboxylate has been synthesized and characterized, with studies focusing on its vibrational and electronic spectra. Its structural properties and vibrational frequencies have been extensively investigated using density functional theory (DFT), indicating its significance in material science and theoretical chemistry (Sri et al., 2012).
Crystal Structure Analysis
- The compound has been utilized in crystal structure studies, aiding in understanding the molecular interactions and hydrogen-bonding networks. Such studies are crucial for designing new materials and understanding molecular behavior (Metcalf & Holt, 2000).
Synthesis of Derivatives
- Diethyl 1H-pyrazole-3,5-dicarboxylate serves as a precursor in the synthesis of various derivatives. These derivatives have potential applications in pharmaceuticals, agrochemicals, and materials science (Ito & Oda, 1966).
Antimicrobial and Anticancer Activity
- Novel derivatives synthesized from this compound have been evaluated for their antimicrobial and anticancer activities. This points towards its role in the development of new therapeutic agents (Hafez et al., 2016).
Anti-Inflammatory Potential
- Some derivatives of diethyl 1H-pyrazole-3,5-dicarboxylate have shown significant anti-inflammatory activity, suggesting its utility in the development of new anti-inflammatory drugs (Pratik et al., 2018).
Mechanism of Action
Biochemical Pathways
It is known that many compounds with similar structures have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Properties
IUPAC Name |
diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7/c1-5-27-18(23)13-10-14(19(24)28-6-2)21(20-13)11-15(22)12-7-8-16(25-3)17(9-12)26-4/h7-10H,5-6,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCNHVSXSIBDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118952 | |
Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-, 3,5-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-84-6 | |
Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-, 3,5-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-, 3,5-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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